![molecular formula C14H32O3Si2 B12518872 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane CAS No. 652976-41-5](/img/structure/B12518872.png)
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane is a compound that has garnered attention due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane typically involves multiple steps:
Synthesis of 3-ethyl-3-hydroxymethyloxetane (EHO): This intermediate is prepared using diethyl carbonate and trihydroxypropane as raw materials.
Formation of 3-ethyl-3-allylmethoxy oxetane (EAMO): EHO is then reacted with allyl bromide to form EAMO.
Final synthesis: EAMO is reacted with 1,1,3,3,3-pentamethyldisiloxane under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring or the siloxane backbone.
Polymerization: It can participate in polymerization reactions, especially in the presence of UV light, making it useful in the production of UV-curable resins.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and photoinitiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo polymerization and cross-linking reactions. The oxetane ring can open under UV light, initiating a cationic polymerization process. This leads to the formation of a network structure, which imparts desirable mechanical and chemical properties to the resulting material .
Vergleich Mit ähnlichen Verbindungen
1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane can be compared with other similar compounds, such as:
3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane: This compound also contains an oxetane ring but differs in its overall structure and reactivity.
1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: This compound has a similar siloxane backbone but includes additional oxetane groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
652976-41-5 |
|---|---|
Molekularformel |
C14H32O3Si2 |
Molekulargewicht |
304.57 g/mol |
IUPAC-Name |
3-[(3-ethyloxetan-3-yl)methoxy]propyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C14H32O3Si2/c1-7-14(12-16-13-14)11-15-9-8-10-19(5,6)17-18(2,3)4/h7-13H2,1-6H3 |
InChI-Schlüssel |
DREMWFSCYYTVPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCCC[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
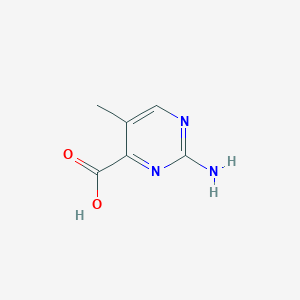
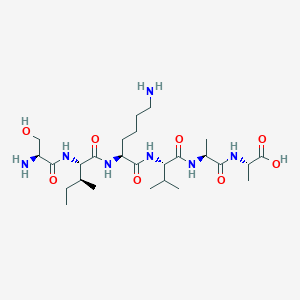
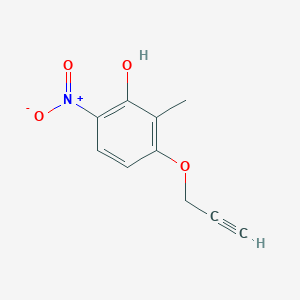
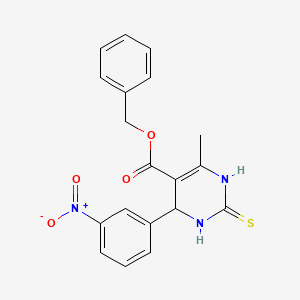

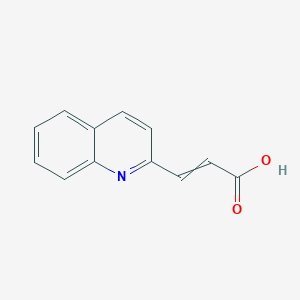
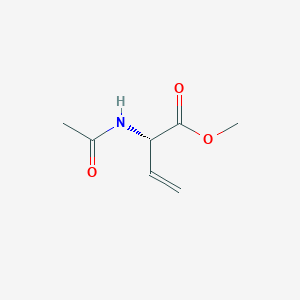
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
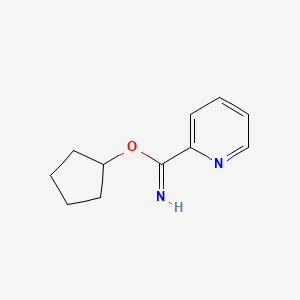
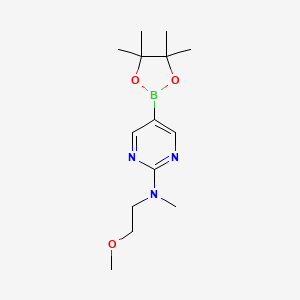
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
